molecular formula C15H19N5O2 B2386994 N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 332073-81-1

N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B2386994
CAS RN: 332073-81-1
M. Wt: 301.35
InChI Key: BRNDCVZHQYAEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (DMPPG) is a small molecule compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has a variety of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs and other compounds, as well as the mechanism of action of various drugs and compounds. It has also been used to study the effects of various environmental factors on biochemistry and physiology. In addition, it has been used in the development of novel drugs and compounds, and in the study of various diseases and conditions.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is not fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, resulting in the activation of a signaling cascade and the subsequent production of various biochemical and physiological effects. It is also believed to interact with a variety of other proteins and enzymes, resulting in the production of various effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as adenylate cyclase and phospholipase C, resulting in the production of various second messengers, such as cAMP and IP3. It has also been found to increase the activity of certain receptors, such as the dopamine receptor, resulting in the production of various biochemical and physiological effects. In addition, it has been found to increase the activity of various ion channels, such as the calcium channel, resulting in the production of various biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

The use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and has a wide range of applications in scientific research. It is also relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is not water soluble, meaning it must be dissolved in a solvent such as dimethyl sulfoxide before use. In addition, it has a relatively short shelf life, meaning it must be stored properly and used within a certain amount of time.

Future Directions

There are a number of potential future directions for research involving N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. One potential direction is the development of novel drugs and compounds that utilize N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine as a building block. Another potential direction is the use of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in the study of various diseases and conditions. In addition, further research could be conducted to better understand the mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and its biochemical and physiological effects. Finally, further research could be conducted to better understand the advantages and limitations of using N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine in laboratory experiments.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be synthesized in a variety of ways, including the use of a Grignard reaction, a reaction between an aldehyde or ketone and a primary or secondary amine, or a reaction between a carboxylic acid and an amine. The Grignard reaction is the most commonly used method for synthesizing N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and involves the reaction of 3,4-dimethoxyphenylmagnesium bromide and 4,6-dimethylpyrimidine-2-ylamine in the presence of a base. This reaction yields the desired compound in high yields.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNDCVZHQYAEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

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